molecular formula C10H15BrO B8140244 3-Bromcampher

3-Bromcampher

Cat. No.: B8140244
M. Wt: 231.13 g/mol
InChI Key: VXQNRSUZDLRDBG-UHFFFAOYSA-N
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Description

3-Bromocamphor, systematically named (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 10293-06-8), is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its structure features a bromine atom at the 3-position of the bicyclo[2.2.1]heptan-2-one framework, conferring distinct electronic and steric properties. This compound is notable for its chiral centers, which make it valuable in asymmetric synthesis and stereochemical studies . Synonyms include (+)-3-Bromocamphor and endo-3-Bromo-D-camphor, reflecting its stereospecific configuration. Applications span organic synthesis, catalysis, and materials science, particularly where bromine’s leaving-group propensity or steric bulk is advantageous .

Properties

IUPAC Name

3-bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(11)7(6)12/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNRSUZDLRDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2=O)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromcampher undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromcampher involves its interaction with molecular targets and pathways. For example, it can undergo photodynamic dissociation, where it absorbs light and breaks down into smaller fragments . This property makes it useful in studies involving photochemistry and photophysics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 3-bromocamphor are best understood in comparison to analogs such as camphor , 3-chlorocamphor , and 3-bromofuran derivatives . Key distinctions arise from halogen type, substitution position, and molecular geometry.

Camphor vs. 3-Bromocamphor

  • Structure : Camphor lacks bromine at the 3-position, reducing steric hindrance and electrophilic reactivity.
  • Reactivity : The bromine in 3-bromocamphor enhances leaving-group ability in nucleophilic substitutions (e.g., Suzuki couplings), unlike camphor’s ketone-dominated reactivity.
  • Applications: Camphor is widely used as a plasticizer and fragrance, whereas 3-bromocamphor serves as a chiral building block in organometallic catalysis .

3-Chlorocamphor vs. 3-Bromocamphor

  • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) increases polarizability, favoring oxidative addition in cross-coupling reactions.

3-Bromofuran Derivatives

  • Structural Divergence: 3-Bromofuran (e.g., 2-aryl-3-bromofuran) is a planar, monocyclic compound, contrasting with 3-bromocamphor’s rigid bicyclic framework.
  • Reactivity : 3-Bromofuran undergoes Pd-catalyzed C–H arylation to form polyaromatic systems (e.g., 2,3,5-triarylfluorobenzene), while 3-bromocamphor’s bicyclic structure limits such planar transformations but enables stereoselective catalysis .

Data Table: Comparative Properties

Property 3-Bromocamphor Camphor 3-Bromofuran
Molecular Formula C₁₀H₁₅BrO C₁₀H₁₆O C₄H₃BrO
Molecular Weight (g/mol) 231.13 152.23 138.97
Key Functional Group Brominated bicyclic ketone Bicyclic ketone Brominated furan
Stereochemistry Chiral (1S,3R,4R) Chiral Planar, non-chiral
Primary Applications Asymmetric synthesis, catalysis Fragrance, pharmaceuticals Polyaromatic synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromcampher
Reactant of Route 2
3-Bromcampher

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